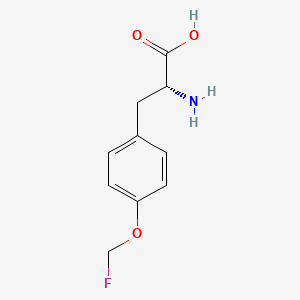

D-Fluoromethyltyrosine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1425057-59-5 |

|---|---|

Formule moléculaire |

C10H12FNO3 |

Poids moléculaire |

213.21 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

Clé InChI |

GEBHVOHKNWLITQ-SECBINFHSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OCF |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)OCF |

Origine du produit |

United States |

Synthetic and Radiosynthetic Methodologies for D Fluoromethyltyrosine Derivatives

Chemical Synthesis Pathways of D-Fluoromethyltyrosine Analogues

The chemical synthesis of D-Fluoromethyltyrosine analogues is foundational for exploring structure-activity relationships and for creating precursors for radiosynthesis. These syntheses often start from L-m-tyrosine or related commercially available reagents. osti.gov One common strategy involves a multi-step process to introduce the desired modifications and protecting groups.

Radiosynthesis of D-[18F]Fluoromethyltyrosine for Positron Emission Tomography Research

The radiosynthesis of D-[¹⁸F]Fluoromethyltyrosine (D-[¹⁸F]FMT) is a critical process for its application in PET imaging. The short half-life of the fluorine-18 (B77423) isotope (approximately 110 minutes) demands rapid, high-yield, and high-purity synthetic methods. nih.govmdpi.com The introduction of the [¹⁸F]fluoromethyl group has historically been challenging. nih.gov

The general approach for synthesizing D-[¹⁸F]FMT involves the reaction of ¹⁸F-fluoromethyl bromide with D-tyrosine, with some modifications to the standard procedure. snmjournals.org The process typically starts with the production of [¹⁸F]fluoride via a cyclotron. snmjournals.org This is followed by trapping the [¹⁸F]fluoride on an ion-exchange resin, elution, and azeotropic drying with the aid of Kryptofix 2.2.2. and potassium carbonate. snmjournals.org

The choice of precursor is paramount to the success of the radiosynthesis, directly impacting the radiochemical yield, synthesis time, and product purity. Several types of precursors have been developed to optimize the production of D-[¹⁸F]FMT.

Triazolium Salt Precursors: A one-pot labeling method utilizes a precursor containing a 1,2,3-triazolium salt. nih.gov Specifically, D-[¹⁸F]FMT is synthesized from (R)-1-((4-(2-((tert-butoxycarbonyl)amino)-3-((3,4-dimethylbenzyl)oxy)-3-oxopropyl)phenoxy)methyl)-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium trifluoromethanesulfonate. nih.gov This method involves intramolecular ¹⁸F-fluorination followed by the removal of protecting groups, resulting in a non-decay-corrected radiochemical yield of 9% within a total synthesis time of 65 minutes. nih.gov The final product exhibits high radiochemical purity (>99%) and specific activity (100-150 GBq/µmol). nih.gov

Stannylated Precursors: For electrophilic fluorination, trimethylstannyl precursors are employed. osti.gov A notable example is N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester. osti.gov When used for the synthesis of the L-isomer, this precursor yields a decay-corrected radiochemical yield of 25-26%, which is comparable to the original N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester precursor. osti.gov

Chiral Ni(II) Complex Precursors: Chiral Ni(II) complexes of tyrosine Schiff bases serve as effective precursors for nucleophilic fluorination. nih.govnih.gov A Bpin-substituted chiral Ni(II) complex has been used in an alcohol-enhanced, copper-mediated radiofluorination reaction. nih.gov This method, using a non-basic Bu₄ONTf salt in a volatile iPrOH/MeCN solvent, provides the tracer in a 20.0 ± 3.0% activity yield within 70 minutes. nih.gov

| Precursor Type | Key Features | Radiochemical Yield (non-decay-corrected) | Total Synthesis Time | Reference |

|---|---|---|---|---|

| 1,2,3-Triazolium Triflate Salt | One-pot intramolecular nucleophilic fluorination. | 9% | 65 min | nih.gov |

| Bpin-substituted Chiral Ni(II) Complex | Alcohol-enhanced, Cu-mediated radiofluorination. | 20.0 ± 3.0% (activity yield) | 70 min | nih.gov |

| Trimethylstannyl Precursor (for L-isomer) | Electrophilic fluorodestannylation. | 25-26% (decay-corrected) | Not specified | osti.gov |

Automation is crucial for the routine clinical production of PET radiopharmaceuticals, ensuring reproducibility, radiation safety, and compliance with good manufacturing practices. Fully automated synthesis modules have been adapted for the production of D-[¹⁸F]FMT and its analogues. researchgate.netnih.gov

For example, the synthesis of 6-L-[¹⁸F]Fluoro-m-tyrosine (an isomer of FMT) has been successfully implemented on a modified TRACERlab FX C Pro platform, which was originally designed for ¹¹C-labeling. nih.gov This adaptation demonstrates the flexibility of modern synthesis modules and allows for a straightforward switch between ¹¹C and ¹⁸F chemistry. nih.gov The automated process involves copper-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex, yielding the final product within 70 minutes. nih.gov Similarly, fully automated radiosynthesis, including non-HPLC purification, has been developed for O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a closely related tracer. researchgate.net This process, using a chiral Ni(II) complex precursor, achieves a radiochemical yield of 24.6 ± 2% in about 70 minutes. researchgate.net These automated procedures minimize manual intervention and are well-suited for modern synthesis modules for PET radiopharmaceuticals. researchgate.net

For biological applications, the enantiomeric purity of radiolabeled amino acids is a critical quality control parameter, as the different isomers can exhibit vastly different biological activities. nih.govsnmjournals.org The synthesis of D-[¹⁸F]FMT must be stereoselective to ensure that the final product is free from its L-isomer counterpart.

High-performance liquid chromatography (HPLC) is the standard method for determining enantiomeric purity. researchgate.netsnmjournals.org A specialized chiral column, such as a CHIOBIOTIC T column, is often used for this purpose. researchgate.netsnmjournals.org Using an elution solution of ethanol/water (1:1), the L- and D-isomers can be effectively separated and quantified. researchgate.net For D-[¹⁸F]FMT and its L-isomer, reported retention times on such a system were 6.74 minutes and 5.16 minutes, respectively. snmjournals.org Research studies consistently report high enantiomeric purities for both D- and L-[¹⁸F]FMT, often exceeding 98%. snmjournals.org This high degree of stereochemical integrity is essential for accurately interpreting the results of PET imaging studies. snmjournals.org The use of chiral precursors, like the Ni(II) complexes, plays a key role in achieving high enantiomeric purity in the final radiolabeled product. researchgate.net

| Compound | Analytical Method | Reported Enantiomeric Purity | Reference |

|---|---|---|---|

| D-[¹⁸F]Fluoromethyltyrosine (D-[¹⁸F]FMT) | HPLC with CHIOBIOTIC T column | >98% | snmjournals.org |

| L-[¹⁸F]Fluoromethyltyrosine (L-[¹⁸F]FMT) | HPLC with CHIOBIOTIC T column | >98% | snmjournals.org |

| O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Automated synthesis with chiral precursor | 94% | researchgate.net |

Molecular Mechanisms of D Fluoromethyltyrosine Afmt As an Enzymatic Inhibitor

Mechanism-Based Inhibition of Pyridoxal (B1214274) Phosphate-Dependent Decarboxylases

D-Fluoromethyltyrosine functions as a mechanism-based inhibitor, also known as a suicide inhibitor, of pyridoxal phosphate (B84403) (PLP)-dependent decarboxylases. researchgate.net These enzymes are crucial for various metabolic pathways, including the conversion of L-dopa to dopamine (B1211576). nih.govbiocodexmicrobiotainstitute.com The catalytic process of PLP-dependent decarboxylases involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, which acts as an electron sink. nih.govopenbiochemistryjournal.com

AFMT, as an α-fluoromethyl amino acid, is recognized by the active site of these enzymes. nih.govnih.gov The inhibitory process begins similarly to the normal catalytic reaction. However, the presence of the fluorine atom on the α-methyl group alters the subsequent chemical events. During the catalytic cycle, the enzyme attempts to process AFMT, leading to the elimination of a fluoride (B91410) ion. This elimination generates a highly reactive electrophilic intermediate that then forms a stable, covalent bond with the PLP cofactor. nih.gov This covalent adduct formation between AFMT and PLP effectively and irreversibly inactivates the enzyme, preventing it from binding and processing its natural substrates. researchgate.netnih.gov

Discriminatory Inhibition Profiles: Bacterial Tyrosine Decarboxylase versus Host Decarboxylases

A key feature of D-Fluoromethyltyrosine is its remarkable selectivity in inhibiting bacterial tyrosine decarboxylases over their host counterparts, such as human aromatic L-amino acid decarboxylase (AADC). nih.govnih.govfrontiersin.org This discriminatory ability is pivotal for its potential therapeutic use, as it allows for the targeted disruption of microbial metabolism without significantly affecting host enzyme functions. biocodexmicrobiotainstitute.com

Inhibition of Enterococcus faecalis Tyrosine Decarboxylase

Research has identified Enterococcus faecalis, a common gut bacterium, as a primary organism responsible for the decarboxylation of L-dopa in the gut through its tyrosine decarboxylase (TyrDC) enzyme. nih.govbiocodexmicrobiotainstitute.comneurologylive.com This microbial metabolism can reduce the bioavailability of L-dopa, a primary medication for Parkinson's disease. nih.govbiorxiv.org

D-Fluoromethyltyrosine has been demonstrated to be a potent inhibitor of E. faecalis TyrDC. nih.govnih.govhelsinki.fi Studies have shown that AFMT effectively prevents the decarboxylation of L-dopa by both purified TyrDC and whole E. faecalis cultures. nih.gov The inhibition of E. faecalis TyrDC by AFMT has been observed in complex gut microbiota samples from Parkinson's disease patients as well. nih.govuniprot.org In mouse models colonized with E. faecalis, the co-administration of AFMT with L-dopa led to increased serum concentrations of L-dopa, highlighting its efficacy in vivo. nih.govbiocodexmicrobiotainstitute.com

The inhibitory concentration (IC₅₀) of AFMT against E. faecalis TyrDC has been determined to be 4.7 µM, indicating strong inhibition. nih.gov This selective action makes AFMT a promising candidate for mitigating the gut microbial degradation of L-dopa. nih.govgutmicrobiotaforhealth.com

Comparative Analysis with Aromatic L-Amino Acid Decarboxylase Inhibitors

The selectivity of D-Fluoromethyltyrosine becomes evident when compared to conventional aromatic L-amino acid decarboxylase (AADC) inhibitors like carbidopa (B1219). nih.govwikipedia.org Carbidopa is routinely co-administered with L-dopa to prevent its peripheral conversion to dopamine by host AADC, thereby increasing its availability to the brain. wikipedia.orgnih.gov

However, carbidopa is a significantly less effective inhibitor of bacterial TyrDC. nih.govnih.gov In vitro studies have revealed that carbidopa is approximately 200-fold less active against E. faecalis TyrDC compared to human AADC. nih.gov Consequently, carbidopa does not effectively prevent L-dopa metabolism by gut bacteria. biocodexmicrobiotainstitute.comfrontiersin.org

In stark contrast, AFMT exhibits a strong preference for the bacterial enzyme. While it potently inhibits TyrDC, it shows minimal inhibition of human AADC, with one study noting only about 20% inhibition at its solubility limit of 650 µM. nih.gov This differential inhibition profile underscores the potential of AFMT to be used alongside L-dopa and carbidopa to specifically target and block the gut microbial pathway of L-dopa metabolism. helsinki.fihelsinki.fi

Inhibitory Activity of AFMT and Carbidopa

| Compound | Target Enzyme | IC₅₀ / % Inhibition | Reference |

|---|---|---|---|

| (S)-α-Fluoromethyltyrosine (AFMT) | E. faecalis TyrDC | 4.7 µM | nih.gov |

| (S)-α-Fluoromethyltyrosine (AFMT) | Human AADC | ~20% inhibition at 650 µM | nih.gov |

| Carbidopa | E. faecalis TyrDC | ~200-fold less active than against AADC | nih.gov |

| Carbidopa | Human AADC | Potent Inhibitor | nih.gov |

Structural Basis for Enzyme-Inhibitor Interactions and Selectivity

The selectivity of D-Fluoromethyltyrosine for bacterial TyrDC over human AADC is rooted in the structural differences between the active sites of these enzymes. nih.gov The substrate specificity of these decarboxylases provides a clue to this selectivity. Bacterial TyrDC demonstrates a preference for substrates with a p-hydroxyl group, like tyrosine. nih.gov Conversely, human AADC shows a preference for substrates with a m-hydroxyl substituent. nih.gov

As a tyrosine analog, AFMT possesses a p-hydroxyl group, which allows it to fit favorably into the active site of bacterial TyrDC. nih.gov This structural complementarity facilitates the initiation of the catalytic process that ultimately leads to the mechanism-based inhibition. The formation of a covalent PLP adduct has been observed specifically in the presence of TyrDC when incubated with AFMT, confirming the targeted interaction. nih.gov

The active site of human AADC, being adapted for substrates with a different hydroxylation pattern, does not accommodate AFMT as effectively. This structural and chemical mismatch results in the significantly lower inhibitory activity of AFMT against the human enzyme, thereby providing the basis for its selective action against the bacterial counterpart. nih.gov

D Fluoromethyltyrosine Afmt in the Modulation of Microbiota Host Biochemical Interactions

Impact on Gut Microbial L-Dopa Metabolism Pathways

The primary route of L-dopa metabolism by gut bacteria involves a two-step process: the initial decarboxylation of L-dopa to dopamine (B1211576), followed by the dehydroxylation of dopamine to m-tyramine (B1210026). nih.gov This pathway reduces the amount of L-dopa available for absorption and transport to the brain and can lead to the production of metabolites that cause side effects. biocodexmicrobiotainstitute.comgutmicrobiotaforhealth.com AFMT's primary influence is on the first, rate-limiting step of this microbial metabolic pathway. mdpi.com

Several commensal bacterial species, most notably Enterococcus faecalis, possess a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent tyrosine decarboxylase (TyrDC) enzyme. nih.govharvard.edu This enzyme, while preferentially acting on tyrosine, also efficiently and irreversibly decarboxylates L-dopa into dopamine. biocodexmicrobiotainstitute.comresearchgate.net This microbial conversion is problematic as the resulting dopamine cannot cross the blood-brain barrier and thus does not contribute to therapeutic effects, while potentially causing gastrointestinal side effects. biocodexmicrobiotainstitute.comharvard.edu

Host-targeted inhibitors like carbidopa (B1219), which are co-administered with L-dopa to block the human aromatic L-amino acid decarboxylase (AADC) enzyme, are largely ineffective against the bacterial TyrDC enzyme. nih.govnih.gov Research has shown carbidopa to be significantly less active toward the E. faecalis TyrDC compared to the human enzyme. nih.govnih.gov

In contrast, (S)-α-Fluoromethyltyrosine (AFMT) has been identified as a potent and selective mechanism-based inhibitor of this bacterial L-dopa decarboxylation. biocodexmicrobiotainstitute.commdpi.com It specifically targets and inhibits the bacterial TyrDC enzyme without significantly affecting the host's AADC. nih.gov By preventing this initial conversion, AFMT effectively preserves the L-dopa molecule, making more of it available for absorption. harvard.edumdpi.com In vitro studies have confirmed that AFMT inhibits L-dopa decarboxylation by both pure cultures of E. faecalis and complex gut microbiota samples from Parkinson's disease patients. mdpi.commdpi.com

| Inhibitor | Target Enzyme | Primary Organism | Efficacy on Microbial Metabolism |

| (S)-α-Fluoromethyltyrosine (AFMT) | Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis | High biocodexmicrobiotainstitute.comharvard.edu |

| Carbidopa | Aromatic L-amino acid Decarboxylase (AADC) | Human | Low / Ineffective nih.govnih.gov |

This table summarizes the differential inhibitory effects of AFMT and Carbidopa on L-dopa decarboxylation by gut bacteria.

Following the initial decarboxylation of L-dopa to dopamine by bacteria like E. faecalis, a second metabolic transformation can occur. nih.gov Specific microbial species, particularly Eggerthella lenta, are capable of dehydroxylating dopamine to produce m-tyramine. mdpi.comnih.gov This conversion is carried out by a molybdenum-dependent dehydroxylase enzyme. biocodexmicrobiotainstitute.comnih.gov

The action of AFMT is not a direct inhibition of the E. lenta dehydroxylase enzyme. Instead, its influence on this second step is indirect but significant. By inhibiting the initial L-dopa decarboxylation by E. faecalis, AFMT prevents the formation of dopamine in the gut. nih.govnih.gov This limitation of the substrate—dopamine—means that E. lenta has less raw material to convert into m-tyramine. nih.gov Therefore, AFMT's primary mechanism of blocking the TyrDC enzyme has a cascading effect, effectively shutting down the entire interspecies microbial pathway for L-dopa degradation. nih.gov

Pharmacomicrobiomics Frameworks in D-Fluoromethyltyrosine Research

The investigation into AFMT's role in modulating L-dopa metabolism is a prime example within the emerging field of pharmacomicrobiomics. biocodexmicrobiotainstitute.comnih.gov This discipline studies the interplay between the microbiome and pharmaceuticals, recognizing that gut microbes can significantly alter a drug's absorption, distribution, metabolism, and elimination (ADME). escholarship.orgresearchgate.net

The L-dopa case demonstrates key principles of pharmacomicrobiomics:

Microbial Drug Metabolism: The gut microbiota possesses unique enzymatic capabilities, such as the TyrDC in E. faecalis, that can directly alter a drug's structure and availability. nih.govnih.gov

Inter-individual Variability: Differences in the composition and function of an individual's gut microbiome can lead to variable responses to medication. mdpi.com The presence and abundance of L-dopa-metabolizing bacteria can explain why treatment efficacy and side effects differ among patients. biocodexmicrobiotainstitute.com

Targeted Inhibition: Research on AFMT showcases a targeted strategy to overcome undesirable microbial drug metabolism. harvard.edu Instead of using broad-spectrum antibiotics, which can disrupt the entire gut ecosystem, AFMT selectively inhibits a single microbial enzyme responsible for the drug's degradation. biocodexmicrobiotainstitute.comnih.gov

This research provides a framework for developing personalized medicine approaches. By understanding the specific microbial genes and pathways that affect a drug, it may be possible to develop companion diagnostics or co-therapies, like AFMT, to optimize treatment outcomes. gutmicrobiotaforhealth.comnih.gov

Microbial Genetic Determinants of D-Fluoromethyltyrosine Efficacy in Microbiota Systems (e.g., Single Nucleotide Polymorphisms)

The efficacy of a strategy involving AFMT is dependent on the genetic makeup of an individual's microbiome. The simple presence of a bacterial species may not be sufficient to predict its metabolic function. nih.gov Research has revealed that specific genetic determinants, down to the level of single nucleotide polymorphisms (SNPs), can dictate whether a microbe participates in drug metabolism. nih.govgutmicrobiotaforhealth.com

A key finding relates to the dopamine dehydroxylase (dadh) gene in Eggerthella lenta. nih.gov Unexpectedly, the mere presence of the dadh gene in the genome of an E. lenta strain did not correlate with its ability to metabolize dopamine. biocodexmicrobiotainstitute.comnih.gov Instead, a specific SNP within the dadh gene was identified that predicts whether the resulting enzyme is active. nih.govgutmicrobiotaforhealth.com Strains with one variant of the gene could efficiently convert dopamine to m-tyramine, while strains with the other variant could not. nih.gov

This highlights that a comprehensive pharmacomicrobiomic understanding requires analysis at a granular genetic level. gutmicrobiotaforhealth.comresearchgate.net The potential benefit of using an inhibitor like AFMT is highest in individuals whose microbiomes contain bacteria with the genetic determinants for the complete L-dopa degradation pathway.

| Genetic Determinant | Gene/Enzyme | Function | Relevance to AFMT Efficacy |

| Gene Presence | tyrDC (Tyrosine Decarboxylase) | Converts L-dopa to dopamine | Presence in bacteria like E. faecalis is a prerequisite for AFMT to have a target. nih.govharvard.edu |

| Single Nucleotide Polymorphism (SNP) | dadh (Dopamine Dehydroxylase) | Converts dopamine to m-tyramine | The "active" SNP variant in E. lenta signifies a fully functional degradation pathway, making inhibition by AFMT more impactful. biocodexmicrobiotainstitute.comnih.govgutmicrobiotaforhealth.com |

This table outlines the key microbial genetic factors that influence the L-dopa metabolism pathway and the rationale for using AFMT.

Preclinical Investigations and Research Applications of D Fluoromethyltyrosine in in Vivo Models

D-Fluoromethyltyrosine (AFMT) in Animal Models for Modulating L-Dopa Pharmacokinetics

D-Fluoromethyltyrosine, often referred to as AFMT, has been investigated for its ability to influence the metabolic fate of L-Dopa in animal models. The primary mechanism of action revolves around the inhibition of peripheral L-Dopa metabolism, which can significantly impact the bioavailability of this important therapeutic agent.

Research in murine models has demonstrated that (S)-α-fluoromethyltyrosine (AFMT), a stereoisomer of D-Fluoromethyltyrosine, can effectively increase the systemic availability of L-Dopa. harvard.edunih.govbiocodexmicrobiotainstitute.com This enhancement is primarily achieved through the inhibition of L-Dopa decarboxylation by gut bacteria. nih.govbiocodexmicrobiotainstitute.com The gut microbiota can metabolize L-Dopa into dopamine (B1211576), which is then further converted to m-tyramine (B1210026), thereby reducing the amount of L-Dopa available for absorption into the systemic circulation. biocodexmicrobiotainstitute.com

AFMT has been identified as a selective inhibitor of bacterial tyrosine decarboxylase (TyrDC), an enzyme responsible for the conversion of L-Dopa to dopamine in the gut. nih.gov In studies involving mice colonized with Enterococcus faecalis, a bacterium known to metabolize L-Dopa, the co-administration of AFMT with L-Dopa and carbidopa (B1219) resulted in a significant increase in the peak serum concentration of L-Dopa. nih.govbiocodexmicrobiotainstitute.com This finding highlights the potential of AFMT to counteract the effects of gut microbial metabolism on L-Dopa, thereby enhancing its bioavailability. harvard.edumdpi.com

The table below summarizes the effect of AFMT on L-Dopa bioavailability in a murine model.

| Treatment Group | Peak Serum L-Dopa Concentration (Normalized) |

| L-Dopa + Carbidopa | 1.0 |

| L-Dopa + Carbidopa + AFMT | > 1.0 (Significantly Increased) |

| This table is illustrative and based on findings that AFMT significantly increases peak circulating concentrations of L-Dopa. nih.gov |

By inhibiting the bacterial decarboxylation of L-Dopa in the gut, AFMT directly alters the profile of L-Dopa metabolites in biological samples from animal models. nih.govbiocodexmicrobiotainstitute.com The primary effect is a reduction in the formation of dopamine and its subsequent metabolite, m-tyramine, by gut bacteria. biocodexmicrobiotainstitute.com This modulation of the gut microbiome's metabolic activity leads to a higher proportion of unmetabolized L-Dopa in the gastrointestinal tract, which is then available for absorption.

In studies where AFMT was co-administered with L-Dopa, a decrease in the levels of dopamine derived from gut microbial activity is an expected outcome. This alteration in the metabolite profile is a direct consequence of the inhibition of bacterial TyrDC by AFMT. nih.gov While the primary focus of these studies has been on the impact on dopamine and m-tyramine produced by gut bacteria, it is understood that by increasing the systemic availability of L-Dopa, there may be subsequent changes in the levels of other L-Dopa metabolites in the plasma and central nervous system, such as 3-O-methyldopa (3-OMD), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), as a result of host metabolism.

D-[18F]Fluoromethyltyrosine as a Radiotracer in Preclinical Imaging Studies

The radiolabeled form of D-Fluoromethyltyrosine, D-[18F]Fluoromethyltyrosine (D-[18F]FMT), has emerged as a valuable tool in preclinical positron emission tomography (PET) imaging. Its properties as a tracer for amino acid transport have been leveraged to visualize and study various biological processes in animal models, particularly in the context of oncology.

D-[18F]FMT has been effectively used to assess amino acid transport in tumor-bearing animal models. nih.govsnmjournals.org Malignant cells often exhibit increased expression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to support their high proliferation rates. snmjournals.org D-[18F]FMT is transported into tumor cells via this system. nih.gov

In vivo PET imaging with D-[18F]FMT in mouse xenograft and rat allograft tumor models has demonstrated high-contrast images with low background signal, particularly in the abdominal and brain regions. nih.gov This high tumor-to-background contrast allows for clear visualization of tumors and provides a means to non-invasively assess the activity of amino acid transport systems in neoplastic tissues. Studies have shown good uptake of D-[18F]FMT in various tumor cell lines, including HeLa and 786-O human renal adenocarcinoma cells. nih.govsnmjournals.org

The table below presents data on the uptake of D-[18F]FMT in a tumor-bearing mouse model.

| Tumor Model | Tracer | Tumor-to-Background Ratio |

| Rat C6 Glioma | D-[18F]FMT | 2.741 |

| Rat C6 Glioma | L-[18F]FMT | 1.878 |

| Data from a study comparing D- and L-isomers of [18F]FMT. nih.gov |

Comparative studies of D- and L-isomers of [18F]Fluoromethyltyrosine in rodent tumor models have revealed significant differences in their imaging characteristics. nih.govsnmjournals.org While both isomers are transported into tumor cells, the D-isomer, D-[18F]FMT, has been shown to provide superior imaging contrast. nih.gov

In a study using tumor-bearing mice, D-[18F]FMT exhibited a better tumor-to-background ratio compared to its L-isomer, L-[18F]FMT. nih.gov The tumor-to-background ratio for D-[18F]FMT was found to be 2.741, whereas for L-[18F]FMT it was 1.878. nih.gov This difference is attributed to a faster elimination rate of the D-isomer from non-target tissues, leading to improved tumor-to-nontumor ratios. snmjournals.org The lower background radioactivity in abdominal organs and faster washout of D-[18F]FMT contribute to its enhanced performance as a tumor-imaging agent. snmjournals.orgd-aminoacids.com These findings suggest that D-[18F]FMT could be a more powerful tool for PET imaging of certain cancers. nih.gov

The application of D-[18F]FMT in preclinical research extends beyond the initial detection of tumors to the investigation of various other biological processes in animal models. Its utility has been demonstrated in monitoring tumor response to therapy and in imaging metastatic disease. snmjournals.orgnih.gov

In studies with murine squamous cell carcinoma models, D-[18F]FMT was used to monitor the early effects of radiotherapy. nih.gov A decrease in tumor uptake of D-[18F]FMT was observed as early as one day after irradiation, and this decrease correlated with the eventual tumor volume, indicating its potential as an early predictor of treatment response. nih.gov Furthermore, D-[18F]FMT has shown promise in the detection of bone metastases. snmjournals.org In a mouse model of human renal adenocarcinoma, D-[18F]FMT PET imaging successfully visualized bone metastatic lesions with high specificity and excellent image quality. snmjournals.org These applications underscore the versatility of D-[18F]FMT as a research tool for investigating dynamic biological processes in vivo.

Metabolic Pathways and Systems Influenced by D Fluoromethyltyrosine

Deconstruction of Microbial L-Dopa to Dopamine (B1211576) and m-Tyramine (B1210026) Conversion Pathways

The gut microbiota plays a crucial role in the metabolism of various compounds, including pharmaceuticals. One of the most well-documented interactions involves the metabolism of Levodopa (B1675098) (L-dopa), a primary medication for Parkinson's disease. biocodexmicrobiotainstitute.com Certain gut bacteria can metabolize L-dopa before it is absorbed by the host, potentially reducing its therapeutic efficacy. biocodexmicrobiotainstitute.comharvard.edu This microbial metabolic pathway involves a two-step conversion process.

The initial step is the decarboxylation of L-dopa to dopamine. nih.govnih.gov This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyrDC), which is notably produced by bacteria such as Enterococcus faecalis. nih.govgutmicrobiotaforhealth.comnih.gov This enzyme, which preferentially acts on tyrosine, also efficiently converts L-dopa to dopamine. nih.govuniprot.org The dopamine produced in the gut cannot cross the blood-brain barrier, and its peripheral accumulation can lead to side effects. biocodexmicrobiotainstitute.com

The second step in this microbial pathway is the dehydroxylation of dopamine to m-tyramine. nih.govnih.gov This conversion is carried out by a different bacterium, Eggerthella lenta, which possesses a molybdenum-dependent dehydroxylase enzyme. biocodexmicrobiotainstitute.comnih.gov

D-Fluoromethyltyrosine, specifically its (S)-α-fluoromethyltyrosine (AFMT) form, has been identified as a potent and selective inhibitor of the bacterial TyrDC enzyme. biocodexmicrobiotainstitute.commdpi.com Unlike host-targeted decarboxylase inhibitors (e.g., carbidopa) which are largely ineffective against the bacterial enzyme, AFMT can significantly block the microbial conversion of L-dopa to dopamine. biocodexmicrobiotainstitute.comgutmicrobiotaforhealth.comuniprot.org By inhibiting this initial decarboxylation step, D-Fluoromethyltyrosine effectively disrupts the entire microbial pathway, preventing the degradation of L-dopa and the subsequent formation of m-tyramine. biocodexmicrobiotainstitute.commdpi.com In research models using mice colonized with E. faecalis, the co-administration of AFMT with L-dopa resulted in increased plasma levels of L-dopa, demonstrating the potential of this compound to enhance the bioavailability of the drug. biocodexmicrobiotainstitute.comharvard.edu

Microbial L-Dopa Metabolism and Inhibition by D-Fluoromethyltyrosine

| Metabolic Step | Substrate | Product | Key Microbial Species | Enzyme | Inhibitor |

|---|---|---|---|---|---|

| Decarboxylation | L-Dopa | Dopamine | Enterococcus faecalis | Tyrosine Decarboxylase (TyrDC) | (S)-α-Fluoromethyltyrosine (AFMT) |

| Dehydroxylation | Dopamine | m-Tyramine | Eggerthella lenta | Dopamine Dehydroxylase (Dadh) | N/A |

Interplay with Host Amino Acid Transport Mechanisms

As an amino acid derivative, D-Fluoromethyltyrosine interacts with host systems responsible for transporting amino acids across cellular membranes. The primary transporters for large neutral amino acids, such as tyrosine, are the L-type amino acid transporters (LATs). frontiersin.orgsolvobiotech.com Of these, LAT1 (SLC7A5) is of particular importance as it is highly expressed at critical barriers like the blood-brain barrier (BBB) and is responsible for the transport of large neutral amino acids, including therapeutic drugs like L-dopa. solvobiotech.combiorxiv.orgfrontiersin.org

LAT1 functions as an obligatory exchanger, meaning it imports one amino acid while exporting another. solvobiotech.comnih.gov It preferentially transports large, neutral amino acids with branched or aromatic side chains. solvobiotech.commdpi.com Research indicates that LAT1 is the primary transporter for tyrosine in various cell types. nih.gov Given its structural similarity to tyrosine, D-Fluoromethyltyrosine is recognized by and interacts with LAT1.

Studies on related fluorinated amino acid analogs, such as O-(2-fluoroethyl)-L-tyrosine (FET), demonstrate that they are substrates for LAT1 and utilize this transporter to enter cells. nih.gov It has been shown that FET competes with tyrosine for uptake, suggesting they share the same transport pathway. nih.gov This competitive interaction implies that D-Fluoromethyltyrosine can influence the transport of other LAT1 substrates, such as essential amino acids and drugs like L-dopa, by competing for access to the transporter. biorxiv.org While LAT1 generally shows a preference for L-amino acids, some evidence suggests it can also transport D-amino acid mimetics. mdpi.com The interaction of D-Fluoromethyltyrosine with LAT1 and potentially other amino acid transporters highlights its role in modulating the flux of amino acids and related compounds into host cells and across physiological barriers.

Key Host Amino Acid Transporters

| Transporter | Gene Name | Transport Mechanism | Key Substrates | Relevance to D-Fluoromethyltyrosine |

|---|---|---|---|---|

| LAT1 | SLC7A5 | Obligatory Exchanger | Large neutral amino acids (e.g., Leucine, Tyrosine, Phenylalanine), L-dopa | Acts as a potential transporter for D-Fluoromethyltyrosine, leading to competitive inhibition of other substrates. |

| LAT2 | SLC7A8 | Exchanger | Broad range of neutral amino acids | Potential for interaction due to substrate overlap with LAT1. |

Advanced Metabolic Pathway Analysis in Research Models

The systemic effects of D-Fluoromethyltyrosine intervention can be comprehensively studied using advanced analytical techniques that profile the entirety of metabolites in a biological system. These approaches provide a snapshot of the metabolic state and can reveal widespread changes in response to a specific compound.

Metabolic profiling, or metabolomics, is a powerful tool for identifying the specific biochemicals that are altered following the introduction of a compound like D-Fluoromethyltyrosine. nih.govfrontiersin.org By comparing the metabolic profiles of biological samples (such as blood or tissues) from treated versus untreated subjects, researchers can pinpoint specific metabolites whose concentrations have significantly changed. frontiersin.orgmdpi.com

In the context of D-Fluoromethyltyrosine's known activity, such analyses would likely reveal alterations in pathways related to its primary targets. For instance, by inhibiting microbial tyrosine decarboxylase, D-Fluoromethyltyrosine intervention would be expected to lead to increased levels of L-dopa and decreased levels of dopamine and m-tyramine in the gut and potentially in circulation. Furthermore, given its interaction with amino acid transporters, metabolic profiling could uncover changes in the levels of other amino acids, such as tyrosine, phenylalanine, and tryptophan, reflecting competition for transport. nih.gov

Pathway analysis tools can then map these altered metabolites to specific biochemical pathways. oncotarget.comfrontiersin.org For D-Fluoromethyltyrosine, significantly impacted pathways would likely include tyrosine metabolism, phenylalanine metabolism, and dopaminergic synapse pathways. researchgate.net For example, a study on gastric carcinogenesis identified altered metabolic pathways, including glutamate (B1630785) and glutamine metabolism and fatty acid degradation, by analyzing metabolite changes. oncotarget.com A similar approach applied to D-Fluoromethyltyrosine research would provide a detailed map of its metabolic influence beyond its immediate enzymatic target.

The comprehensive analysis of metabolic responses relies on a suite of high-throughput "-omics" technologies. mdpi.com Metabolomics, the large-scale study of small molecules (metabolites), is central to this effort and is often performed using techniques like mass spectrometry (MS) combined with gas chromatography (GC-MS) or liquid chromatography (LC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net These platforms allow for the simultaneous detection and quantification of hundreds to thousands of metabolites in a single sample. nih.gov

To gain a more holistic understanding, metabolomics data can be integrated with other "-omics" data, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). mdpi.comfrontiersin.org This multi-omics approach provides a multi-layered view of the biological response. nih.gov For instance, a proteomics study could identify changes in the expression levels of amino acid transporters like LAT1 or microbial enzymes like TyrDC in response to D-Fluoromethyltyrosine. Transcriptomics could reveal changes in the gene expression for these same proteins.

By integrating these datasets, researchers can build a more complete picture of the host-microbiota interactome. nih.gov For example, one could correlate the abundance of the tyrDC gene in the gut microbiome (metagenomics) with the levels of the TyrDC protein (proteomics) and the resulting changes in L-dopa and dopamine levels (metabolomics). Such integrative analyses are crucial for moving from identifying correlations to understanding the causal mechanisms of D-Fluoromethyltyrosine's effects on metabolic systems. mdpi.comfrontiersin.org

Advanced Analytical Methods for the Detection and Quantification of D Fluoromethyltyrosine and Its Metabolites in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the quantitative determination of D-Fluoromethyltyrosine and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.govnih.gov This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In a typical workflow, a biological sample is first processed, which may involve protein precipitation, solid-phase extraction, and butylation, to isolate the analytes of interest. nih.gov The extract is then injected into an LC system. For amino acid analysis, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent can be employed to achieve separation of D-Fluoromethyltyrosine from its isomers and other endogenous compounds. nih.govmdpi.com Following separation, the analyte enters the mass spectrometer. The instrument is often operated in a multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of D-Fluoromethyltyrosine) is selected and fragmented to produce characteristic product ions. nih.govmdpi.com This transition is highly specific to the target molecule, allowing for accurate quantification even at very low concentrations, with lower limits of quantification (LLOQ) often reaching the nanogram per milliliter (ng/mL) range. turkjps.org

Research studies have utilized LC-MS/MS to assess the metabolic stability of amino acid analogues. For instance, metabolic analysis of plasma has shown that the D-isomers of fluorinated amino acids like D-[18F]Fluoromethyltyrosine are remarkably stable and remain in their unmetabolized form for extended periods after administration, in contrast to their rapidly metabolized L-isomers. snmjournals.org This stability is a key characteristic that can be precisely profiled using LC-MS/MS. The technique enables the simultaneous analysis of the parent compound and potential metabolites, providing critical data for pharmacokinetic and metabolic studies. nih.govrsc.org

Table 1: Application of LC-MS/MS in the Analysis of D-Fluoromethyltyrosine and Related Compounds

| Analytical Aspect | LC-MS/MS Method Detail | Research Finding | Reference |

|---|---|---|---|

| Quantification | Isotope dilution methods with stable-isotope-labeled internal standards. | Enables precise and accurate measurement in complex matrices like plasma and urine. | nih.gov |

| Metabolite Profiling | Untargeted or targeted analysis of biological fluids after administration. | D-isomers of fluorinated tyrosines show high stability in plasma with minimal metabolism. | snmjournals.orgnih.gov |

| Separation | Hydrophilic Interaction Chromatography (HILIC) or Ion-Pairing Reversed-Phase LC. | Achieves separation of D- and L-amino acid isomers and from endogenous compounds. | mdpi.commdpi.com |

| Sensitivity | Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer. | Allows for detection and quantification at low concentrations (ng/mL to µg/L levels). | turkjps.org |

Positron Emission Tomography (PET) Imaging Techniques for D-[18F]Fluoromethyltyrosine

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides functional information about metabolic processes in the body. frontiersin.org When D-Fluoromethyltyrosine is labeled with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), it becomes the radiotracer D-[¹⁸F]Fluoromethyltyrosine (D-[¹⁸F]FMT), which can be visualized using PET. wipo.int This technique is primarily utilized in oncological research to image tumors. nih.govradiologykey.com

The rationale for using amino acid tracers like D-[¹⁸F]FMT stems from the high rate of protein synthesis and metabolic activity in cancer cells, which leads to increased transport and accumulation of amino acids compared to normal tissues. nih.gov D-[¹⁸F]FMT offers distinct advantages over the most common clinical PET tracer, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG). A significant limitation of [¹⁸F]FDG is its accumulation in tissues with high glucose metabolism, such as the brain and heart, and in areas of inflammation, which can lead to false-positive results. frontiersin.orgwikipedia.org In contrast, D-amino acid analogues like D-[¹⁸F]FMT show minimal accumulation in inflammatory lesions and normal brain tissue, resulting in higher tumor-to-background contrast and improved specificity. snmjournals.orgsnmjournals.org

Studies comparing D-[¹⁸F]FMT with its L-isomer (L-[¹⁸F]FMT) and [¹⁸F]FDG have demonstrated its potential as a superior imaging agent in certain contexts. While the absolute tumor uptake, often measured by the Standardized Uptake Value (SUV), may be higher for the L-isomer, the D-isomer typically exhibits faster clearance from the blood and lower accumulation in normal organs. snmjournals.org This results in significantly higher tumor-to-blood and tumor-to-normal tissue ratios for D-[¹⁸F]FMT, providing clearer tumor delineation. nih.gov For example, in studies with HeLa cell xenograft tumors in mice, D-[¹⁸F]FMT provided a more distinct difference between tumor and normal tissue compared to L-[¹⁸F]FMT. nih.gov Research has also shown D-[¹⁸F]FMT to be effective for imaging bone metastases. snmjournals.org

Table 2: Comparative PET Imaging Findings for D-[¹⁸F]FMT and Other Radiotracers

| Radiotracer | Finding | Context | Reference |

|---|---|---|---|

| D-[¹⁸F]FMT | Tumor-to-Blood Ratio: 182% of its L-isomer. | Tumor-bearing mice at 60 min post-injection. | snmjournals.org |

| D-[¹⁸F]FMT | SUV in Tumor: 1.33 SUV in Normal Tissue: 0.488 | Mouse model with HeLa cell xenograft tumors. | nih.gov |

| L-[¹⁸F]FMT | SUV in Tumor: 1.642 SUV in Normal Tissue: 0.874 | Mouse model with HeLa cell xenograft tumors. | nih.gov |

| D-[¹⁸F]FMT | No significant uptake in turpentine-induced inflammatory tissue. | Mouse inflammation model. | snmjournals.orgsnmjournals.org |

| [¹⁸F]FDG | Significant uptake in inflammatory tissue, leading to potential false-positives. | Mouse inflammation model. | snmjournals.orgsnmjournals.org |

Spectroscopic Techniques (e.g., NMR) for Biochemical Characterization in Research Samples

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the fundamental biochemical characterization of D-Fluoromethyltyrosine. NMR provides detailed information about the molecular structure, purity, and chemical environment of the compound, making it a critical tool for quality control in research. helsinki.fi

Before D-Fluoromethyltyrosine can be used in biological assays or for radiolabeling, its chemical identity and purity must be rigorously confirmed. ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR are the primary techniques used for this purpose. nih.gov

¹H NMR provides information on the number and types of hydrogen atoms in the molecule, their connectivity, and stereochemistry.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is particularly important as it directly probes the fluorine atom, confirming the success of the fluoromethylation step during synthesis and providing a distinct signal for characterization. snmjournals.org

The collective data from these NMR experiments serve as a molecular "fingerprint," allowing researchers to unequivocally verify the structure of the synthesized D-Fluoromethyltyrosine and ensure it is free from significant impurities or isomeric variants that could confound experimental results. mdpi.com While NMR is less sensitive than mass spectrometry and thus not typically used for quantifying metabolites in biological samples directly, it is the gold standard for the initial structural elucidation and characterization of the pure compound in research samples. mdpi.com

| ¹⁹F NMR | Presence and chemical environment of the fluorine atom. | Verifies successful fluoromethylation and purity. |

Quantitative Polymerase Chain Reaction (qPCR) for Correlating Microbial Gene Abundance with D-Fluoromethyltyrosine Effects

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a technique used to measure the abundance of specific DNA sequences in a sample. frontiersin.org In the context of D-Fluoromethyltyrosine research, qPCR can be a powerful tool for investigating the compound's interaction with the gut microbiome. Specifically, it can be used to correlate the effects of D-Fluoromethyltyrosine on microbial metabolism with the abundance of specific microbial genes. nih.gov

While direct studies on D-Fluoromethyltyrosine are limited, research on its stereoisomer, (S)-α-fluoromethyltyrosine (AFMT), provides a clear methodological framework. Studies have shown that certain gut bacteria, such as Enterococcus faecalis, possess a tyrosine decarboxylase (TyrDC) enzyme that can metabolize amino acid-based drugs like Levodopa (B1675098) (L-dopa). nih.govharvard.edu AFMT was identified as a selective inhibitor of this bacterial enzyme. mdpi.com

In these studies, qPCR was used to quantify the abundance of the bacterial tyrDC gene and the total number of E. faecalis bacteria in complex gut microbiota samples. nih.gov Researchers found a strong correlation between the abundance of the tyrDC gene, as measured by qPCR, and the rate of L-dopa metabolism by the microbial community. nih.gov This demonstrates how qPCR can link the presence of a specific microbial gene to a metabolic function that is targeted by a compound like fluoromethyltyrosine.

This approach can be directly applied to study D-Fluoromethyltyrosine. By treating microbial communities (from human fecal samples or animal models) with D-Fluoromethyltyrosine, researchers can use qPCR to monitor changes in the abundance of specific genes or bacterial taxa. For example, if D-Fluoromethyltyrosine is hypothesized to inhibit a particular bacterial metabolic pathway, qPCR can quantify the genes responsible for that pathway. A correlation between the administration of D-Fluoromethyltyrosine and a change in the abundance of these target genes or the bacteria that harbor them would provide strong evidence of the compound's mechanism of action within the gut microbiome. frontiersin.org

Table 4: Hypothetical Application of qPCR to Study D-Fluoromethyltyrosine Effects on Gut Microbiota

| Experimental Step | qPCR Method Detail | Objective | Reference (Methodology) |

|---|---|---|---|

| 1. Sample Collection | DNA is extracted from gut microbiome samples (e.g., fecal samples) from control vs. D-FMT treated groups. | Obtain genetic material from the microbial community. | mpg.de |

| 2. Target Selection | Design primers specific to a target gene (e.g., tyrosine decarboxylase) or a bacterial group (e.g., 16S rRNA gene for Enterococcus). | Select genetic markers relevant to the hypothesized effect of D-FMT. | nih.gov |

| 3. Quantification | Perform qPCR using the designed primers and a fluorescent dye (e.g., SYBR Green) or probe. | Measure the copy number of the target gene/bacterium in each sample. | frontiersin.org |

| 4. Correlation Analysis | Correlate the quantified gene/bacterial abundance with metabolic data (e.g., metabolite levels measured by LC-MS/MS). | Determine if D-FMT's effect is linked to the abundance of the target gene/bacterium. | nih.govmdpi.com |

Theoretical and Computational Approaches to D Fluoromethyltyrosine Molecular Interactions

Predictive Modeling of Enzyme Substrate Preference and Inhibitor Binding

Predictive modeling is a cornerstone of modern drug discovery, enabling the simulation of how a molecule like D-Fluoromethyltyrosine or its analogs might interact with target enzymes. These computational techniques analyze the structural and chemical properties of both the enzyme and the potential inhibitor to predict binding affinity and inhibitory mechanism. nih.gov This approach is particularly valuable for identifying selective inhibitors that target a specific enzyme while sparing others, a crucial factor in minimizing off-target effects.

A salient example is the computational investigation of (S)-α-fluoromethyltyrosine (AFMT), a stereoisomer of fluoromethyltyrosine, as a selective inhibitor of gut microbial enzymes over human enzymes. nih.gov Researchers hypothesized that because the microbial enzyme tyrosine decarboxylase (TyrDC) has a preference for tyrosine, a tyrosine mimic like AFMT could selectively inhibit it. nih.govbiocodexmicrobiotainstitute.com In contrast, the human aromatic amino acid decarboxylase (AADC) prefers substrates with a m-hydroxyl group. nih.gov

Predictive in vitro testing confirmed this hypothesis. nih.gov AFMT was found to be a potent inhibitor of L-dopa decarboxylation by TyrDC, but it showed minimal inhibition of human AADC, even at its solubility limit. nih.gov This selectivity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce an enzyme's activity by half. ucl.ac.uk The significant difference in IC50 values underscores the inhibitor's specificity for the microbial enzyme. nih.gov Further modeling confirmed that AFMT forms a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor only in the presence of TyrDC, providing a mechanistic explanation for its selective and irreversible inhibition. nih.gov

Computational methods such as molecular docking and molecular dynamics simulations are central to these predictions. nih.govfip.org Molecular docking places a ligand (the inhibitor) into the binding site of a receptor (the enzyme) to predict its conformation and binding affinity. frontiersin.org Molecular dynamics simulations can then be used to observe the dynamic behavior of the enzyme-inhibitor complex over time, assessing its stability. nih.govnih.gov These models help rationalize observed kinetic data and guide the design of more potent and selective inhibitors. fip.org

Table 1: In Vitro Inhibition of Decarboxylases by (S)-α-Fluoromethyltyrosine (AFMT)

| Enzyme | Source | Inhibitor | IC50 Value | Observed Inhibition |

|---|---|---|---|---|

| Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis (Microbial) | (S)-α-Fluoromethyltyrosine | 4.7 µM | Strong inhibition of L-dopa decarboxylation. nih.gov |

| Aromatic Amino Acid Decarboxylase (AADC) | Human | (S)-α-Fluoromethyltyrosine | >650 µM | Approximately 20% inhibition at the solubility limit. nih.gov |

Bioinformatics Analysis of Microbial Genomes for Target Identification and Variation

Bioinformatics provides the tools necessary to navigate the vast genetic landscape of microbial communities, such as the human gut microbiota, to identify specific enzymes that can be targeted by inhibitors. ekb.eg This process was critical in pinpointing the microbial enzymes responsible for metabolizing therapeutic compounds. nih.govbiocodexmicrobiotainstitute.com

The identification of tyrosine decarboxylase (TyrDC) from Enterococcus faecalis as a key enzyme in this pathway is a direct result of bioinformatics analysis. nih.govbiocodexmicrobiotainstitute.com Researchers searched through gut bacterial genomes for genes encoding pyridoxal phosphate (PLP)–dependent enzymes, which were hypothesized to be responsible for L-dopa decarboxylation. nih.gov This genomic search led to the identification of a conserved TyrDC in E. faecalis. nih.govbiocodexmicrobiotainstitute.com Subsequent genetic and biochemical experiments confirmed that this enzyme decarboxylates both its preferred substrate, tyrosine, and the drug L-dopa. nih.gov

Furthermore, bioinformatics is crucial for identifying genetic variations within microbial populations that can affect metabolic activity. nih.gov For instance, transcriptomics analysis linked dopamine (B1211576) dehydroxylation activity in Eggerthella lenta to a specific enzyme, dopamine dehydroxylase (Dadh). biocodexmicrobiotainstitute.com However, merely the presence of the dadh gene in a bacterial genome did not always correlate with dopamine metabolism. biocodexmicrobiotainstitute.com Advanced bioinformatic analysis revealed that a single-nucleotide polymorphism (SNP) within the dadh gene was the predictive factor for whether a strain could perform this metabolic conversion. biocodexmicrobiotainstitute.com This highlights the power of bioinformatics to move beyond simple gene presence to identify functional variations that have direct clinical implications. nih.gov

The general pipeline for such an analysis involves several key bioinformatics approaches that are essential for processing and interpreting large-scale metagenomic data. ekb.egscienceopen.com

Table 2: Bioinformatics Approaches in Microbial Target Identification

| Bioinformatics Approach | Description | Application Example |

|---|---|---|

| Metagenomic Sequencing | Sequencing the collective genetic material from a microbial community to understand its composition and functional potential. ekb.egscienceopen.com | Analyzing gut microbiota samples from patients to identify all present microbial species and their genes. nih.gov |

| Genome Mining/Searching | Searching genomic and metagenomic databases for specific gene sequences or homologs predicted to have a certain function. frontiersin.org | Searching gut bacterial genomes for PLP-dependent enzymes to find candidates for L-dopa decarboxylation, leading to TyrDC. nih.gov |

| Sequence Alignment & SNP Detection | Comparing DNA or protein sequences to identify similarities, differences, and specific variations like Single Nucleotide Polymorphisms (SNPs). nih.govscienceopen.com | Identifying the specific SNP in the dadh gene of E. lenta that predicts its ability to metabolize dopamine. biocodexmicrobiotainstitute.com |

| Functional Annotation | Assigning biological functions to genes and proteins identified through sequencing. ekb.egnih.gov | Characterizing TyrDC as an enzyme capable of decarboxylating both tyrosine and L-dopa. nih.gov |

Computational Insights into Stereoisomeric Biochemical Behavior

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in spatial arrangement can lead to profoundly different biochemical behaviors, as enzymes are highly specific to the shape of their substrates and inhibitors. researchgate.net Computational methods, particularly molecular docking and quantum mechanics, are essential for understanding and predicting these stereospecific interactions. fip.orgenergy.gov

The case of (S)-α-fluoromethyltyrosine (AFMT) demonstrates the importance of stereochemistry. nih.gov The "(S)-" designation refers to a specific three-dimensional configuration around a chiral center in the molecule. Computational modeling can explain why this particular isomer is an effective inhibitor of TyrDC. researchgate.net Molecular docking simulations can place the (S)-isomer and its corresponding (R)-isomer into the active site of the TyrDC enzyme. fip.org These simulations calculate the binding energy and analyze the specific interactions (like hydrogen bonds or hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme's active site. frontiersin.org

Such models can reveal that one stereoisomer fits more snugly or forms more stable interactions within the active site than the other, explaining its higher potency. fip.org For an irreversible inhibitor like AFMT, which forms a covalent bond with the enzyme's PLP cofactor, computational models can simulate the reaction mechanism. nih.gov These simulations can determine the energetic feasibility of the bond-forming reaction for each stereoisomer, providing a deeper, mechanistic understanding of its biochemical behavior. cam.ac.ukfisica.net

Quantum mechanics calculations can further refine these models by describing the electron distribution and reactivity of the molecules with high accuracy. energy.govstanford.edu This level of detail is crucial for modeling the transition states of enzymatic reactions and understanding the precise electronic rearrangements that occur when an inhibitor like a fluoromethyltyrosine analog binds covalently to its target. ethz.ch By providing a detailed, three-dimensional view of the enzyme-inhibitor interaction, these computational approaches offer powerful insights into why different stereoisomers exhibit distinct biological activities.

Future Research Directions and Emerging Paradigms for D Fluoromethyltyrosine

Elucidating Novel Targets and Pathways Modulated by D-Fluoromethyltyrosine

While D-Fluoromethyltyrosine is recognized for its role as an inhibitor of certain decarboxylases, ongoing research aims to uncover additional molecular targets and biological pathways it may influence. A key area of investigation is its interaction with amino acid transport systems. frontiersin.org For instance, the L-amino acid transporter (LAT-1) has been identified as a transporter for the radiolabeled analog D-18F-Fluoromethyltyrosine, particularly in the context of tumor imaging. nih.govsnmjournals.org Understanding how D-FMT and its derivatives engage with various transporters, such as system Xc- and system XAG-, could reveal new therapeutic applications beyond its current scope. frontiersin.org

Furthermore, the impact of D-FMT on metabolic pathways is a critical area of future study. The compound's influence on the metabolism of amino acids like tyrosine and L-dopa is of particular interest, especially in the context of neurodegenerative diseases like Parkinson's. nih.govresearchgate.net Research into how D-FMT might alter broader metabolic networks within different tissues, such as the liver and kidneys, will provide a more comprehensive picture of its physiological effects. embopress.org

Exploration of D-Fluoromethyltyrosine Analogues for Enhanced Specificity

The development of novel analogs of D-Fluoromethyltyrosine is a promising strategy to enhance its specificity and therapeutic efficacy. The synthesis of new derivatives aims to create compounds that can dually inhibit multiple targets, such as both bacterial tyrosine decarboxylase (TyrDC) and human DOPA decarboxylase (DDC), which could improve the effectiveness of treatments for Parkinson's disease. helsinki.fi

One of the primary goals in designing these analogs is to achieve selective inhibition of microbial enzymes over human enzymes. nih.gov For example, (S)-α-fluoromethyltyrosine (AFMT), a stereoisomer of D-FMT, has been shown to selectively inhibit bacterial TyrDC, which is responsible for the peripheral breakdown of L-dopa, a key Parkinson's medication. nih.govmdpi.comnih.gov This selectivity is crucial for minimizing off-target effects and maximizing the bioavailability of co-administered drugs. nih.govmdpi.comnih.gov Researchers are actively exploring the structure-activity relationships of these analogs to optimize their inhibitory profiles. helsinki.fi

Table 1: Investigated D-Fluoromethyltyrosine Analogues and their Primary Focus

| Analog Name | Primary Research Focus | Key Findings |

| (S)-α-fluoromethyltyrosine (AFMT) | Selective inhibition of bacterial tyrosine decarboxylase (TyrDC) to increase L-dopa bioavailability. nih.govmdpi.comnih.gov | Effectively inhibits gut microbial L-dopa decarboxylation, increasing serum L-dopa concentrations in preclinical models. nih.govmdpi.com |

| D-18F-Fluoromethyltyrosine (D-18F-FMT) | PET imaging tracer for detecting tumors. nih.govsnmjournals.org | Demonstrates uptake in cancerous tissues with potentially higher specificity than 18F-FDG due to less uptake in inflammatory tissues. nih.govsnmjournals.org |

| Novel dual inhibitors | Synthesis of compounds to inhibit both TyrDC and human DOPA decarboxylase (DDC). helsinki.fi | Some synthesized compounds showed dual inhibition but also exhibited toxicity or lacked efficacy in cell-based assays. helsinki.fi |

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

To gain a deeper, more holistic understanding of D-Fluoromethyltyrosine's biological impact, researchers are turning to multi-omics approaches. youtube.com This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive systems-level view of the compound's effects. youtube.comquadram.ac.uk

By combining these large-scale datasets, scientists can move beyond a single-target perspective and analyze the complex network of interactions that D-FMT influences. youtube.com For example, integrating gene expression data with metabolic profiles can reveal how D-FMT-induced enzyme inhibition translates into broader changes in cellular function and physiology. embopress.org This approach is particularly valuable for understanding the systemic effects of D-FMT, including its influence on the gut-liver-brain axis. windows.net The development of sophisticated algorithms and computational tools is essential for analyzing these vast and diverse datasets and for identifying meaningful biological patterns. youtube.comquadram.ac.uk

Advancing Research into Microbiota-Targeted Intervention Strategies

A significant and rapidly evolving area of research is the interplay between D-Fluoromethyltyrosine analogs and the gut microbiota. frontiersin.orgneurologyacademy.org The gut microbiome is now understood to play a crucial role in drug metabolism, and this has profound implications for therapies related to D-FMT. nih.gov

The ability of gut bacteria, such as Enterococcus faecalis, to metabolize drugs like L-dopa has led to the exploration of microbiota-targeted interventions. nih.govmdpi.com The use of compounds like (S)-α-fluoromethyltyrosine (AFMT) to specifically inhibit these bacterial enzymes represents a novel strategy to enhance the efficacy of existing drugs. nih.govmdpi.comnih.gov

Future research will likely focus on several key areas:

Identifying specific microbial species and enzymes responsible for metabolizing D-FMT and related compounds. nih.gov

Developing more potent and selective inhibitors of these microbial enzymes. helsinki.fi

Investigating the impact of dietary interventions, probiotics, and prebiotics on the composition of the gut microbiota and, consequently, on the metabolism and efficacy of D-FMT-related therapies. frontiersin.org4science.ge

Exploring the potential of fecal microbiota transplantation (FMT) to modulate the gut microbiome in a way that optimizes therapeutic outcomes. mdpi.com4science.ge

By understanding and manipulating the complex interactions between D-Fluoromethyltyrosine, its analogs, and the gut microbiome, researchers hope to develop more personalized and effective treatment strategies for a range of diseases. 4science.ge

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for D-Fluoromethyltyrosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : D-Fluoromethyltyrosine is typically synthesized via fluoromethylation of tyrosine derivatives. A common approach involves nucleophilic substitution using fluoromethylating agents (e.g., CH₂FBr) under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (optimized between 40–60°C), and catalyst choice (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect yield and enantiomeric purity. Post-synthesis, purification via reverse-phase HPLC or recrystallization is recommended to achieve >95% purity. Characterization should include ¹⁹F NMR (δ ~ -220 ppm for CF₂ groups) and chiral HPLC to confirm stereochemistry .

Q. What analytical techniques are essential for characterizing D-Fluoromethyltyrosine, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm fluoromethyl group incorporation and stereochemistry.

- Chiral HPLC : For enantiomeric excess determination (e.g., Chiralpak IA column, hexane:IPA mobile phase).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.08).

- X-ray Crystallography : For absolute configuration confirmation (if crystals are obtainable).

Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for D-Fluoromethyltyrosine across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:

Standardize Assays : Use recombinantly expressed enzymes (e.g., tyrosine hydroxylase isoforms) under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

Control for Fluoride Release : Monitor fluoride ions (via ion-selective electrodes) to rule out nonspecific inhibition.

Statistical Analysis : Apply ANOVA with post-hoc tests to compare inhibition curves across studies. Reference meta-analytical frameworks (e.g., PRISMA) to systematically evaluate data quality .

Q. What experimental strategies are recommended for studying the metabolic stability of D-Fluoromethyltyrosine in vivo?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁴C-labeled D-Fluoromethyltyrosine to track metabolic pathways in rodent models.

- LC-MS/MS Quantification : Develop a validated method with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Tissue Distribution Studies : Employ autoradiography or MALDI imaging to assess fluoromethyl group retention in target tissues (e.g., brain, liver).

- Comparative Pharmacokinetics : Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How should researchers design experiments to evaluate the stereospecificity of D-Fluoromethyltyrosine in protein binding assays?

- Methodological Answer :

Enantiomer Separation : Use preparative chiral chromatography to isolate D- and L-forms.

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for both enantiomers against target proteins (e.g., tyrosine kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.